molecular formula C19H18F2N2O2 B4034280 1,4-bis(4-fluorobenzoyl)-1,4-diazepane

1,4-bis(4-fluorobenzoyl)-1,4-diazepane

Cat. No.: B4034280
M. Wt: 344.4 g/mol
InChI Key: UXCSFYOXNYWAMC-UHFFFAOYSA-N
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Description

1,4-bis(4-fluorobenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of two 4-fluorobenzoyl groups attached to a 1,4-diazepane ring

Scientific Research Applications

1,4-bis(4-fluorobenzoyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

Target of Action

1,4-bis(4-fluorobenzoyl)-1,4-diazepane is a monomer that belongs to the class of aromatic compounds . It has been shown to be a nucleophilic compound . Nucleophilic compounds are reactive molecules that donate an electron pair to an electrophile to form a chemical bond in a reaction.

Mode of Action

The compound interacts with its targets through nucleophilic reactions . For example, it reacts with aluminium chloride to form an adduct . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant molecule features a new region of potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(4-fluorobenzoyl)-1,4-diazepane can be synthesized through a multi-step process. One common method involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of aluminum chloride or aluminum bromide as a catalyst. The reaction is typically carried out at temperatures ranging from 25°C to 68°C . The resulting intermediate is then reacted with 1,4-diazepane to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(4-fluorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis(4-fluorobenzoyl)-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for various applications, particularly in the synthesis of complex polymers and materials with specialized functions.

Properties

IUPAC Name

[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-16-6-2-14(3-7-16)18(24)22-10-1-11-23(13-12-22)19(25)15-4-8-17(21)9-5-15/h2-9H,1,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCSFYOXNYWAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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